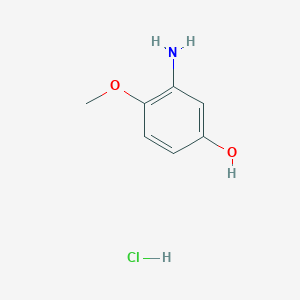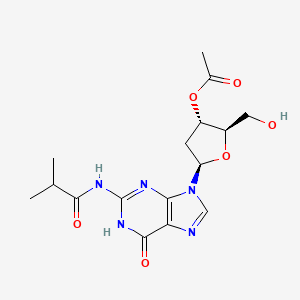
3-アミノ-4-メトキシフェノール塩酸塩
概要
説明
Molecular Structure Analysis
The molecular formula of 3-Amino-4-methoxyphenol hydrochloride is C7H10ClNO2. The average mass is 139.152 Da and the monoisotopic mass is 139.063324 Da .Physical And Chemical Properties Analysis
3-Amino-4-methoxyphenol hydrochloride is a brownish-yellow to reddish-brown crystalline powder. It is soluble in water and ethanol. The compound has a molecular weight of 175.61 g/mol .科学的研究の応用
生体活性天然物の構成要素
3-アミノ-4-メトキシフェノール塩酸塩などのフェノール誘導体は、生体活性天然物の合成のための構成要素として大きな可能性を秘めています . これらの化合物は、特定の特性を与える官能基を持つ複雑な分子を作成するために使用できます .
導電性ポリマー
3-アミノ-4-メトキシフェノール塩酸塩は、導電性ポリマーの合成に使用できます . これらのポリマーは、有機発光ダイオード(OLED)や太陽電池などの電子機器業界で幅広い用途があります .
抗酸化剤
3-アミノ-4-メトキシフェノール塩酸塩を含むm-アリロキシフェノールは、抗酸化剤として用途があります . さまざまな生物学的および工業的プロセスにおける酸化ストレスの発生を抑制するのに役立ちます .
紫外線吸収剤
これらの化合物は、紫外線吸収剤としても機能します . これにより、日焼け止めやUV放射線からの保護が必要なコーティングなどの製品に役立ちます .
難燃剤
m-アリロキシフェノールは、難燃剤として使用されています . これらの材料の熱安定性と難燃性を向上させる能力により、プラスチック、接着剤、コーティングの製造に一般的に使用されています .
潜在的な生物活性
m-アリロキシフェノールは、抗腫瘍作用や抗炎症作用など、潜在的な生物活性を示すことがわかっています . これにより、新しい治療薬の開発におけるこれらの使用の可能性が開かれます .
Safety and Hazards
作用機序
Target of Action
It is known that phenol derivatives, such as 3-amino-4-methoxyphenol hydrochloride, are often used as building blocks in the synthesis of bioactive compounds .
Mode of Action
Phenol derivatives are known to undergo various chemical reactions, including nucleophilic aromatic substitutions and electrophilic aromatic substitutions . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Phenol derivatives are known to be involved in a wide range of biochemical processes, including the synthesis of bioactive natural products and conducting polymers .
Pharmacokinetics
The compound’s water solubility suggests that it may have good bioavailability .
Result of Action
Phenol derivatives are known to have potential biological activities, including anti-tumor and anti-inflammatory effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Amino-4-methoxyphenol hydrochloride. For instance, the compound’s water solubility suggests that it may be mobile in the environment and may spread in water systems . Additionally, the compound is known to be hygroscopic, which means it absorbs moisture from the environment, potentially affecting its stability .
生化学分析
Biochemical Properties
3-Amino-4-methoxyphenol hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in oxidative stress responses. The compound’s phenolic structure allows it to participate in redox reactions, potentially acting as an antioxidant. This interaction can modulate the activity of enzymes such as peroxidases and catalases, which are crucial in managing oxidative stress within cells .
Cellular Effects
The effects of 3-Amino-4-methoxyphenol hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in oxidative stress responses, thereby altering the cell’s ability to manage reactive oxygen species. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, 3-Amino-4-methoxyphenol hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, influencing their activity. For example, the compound’s phenolic group can form hydrogen bonds with amino acid residues in enzymes, leading to either inhibition or activation of the enzyme’s activity. This binding can result in changes in gene expression, particularly genes involved in oxidative stress and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-4-methoxyphenol hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in oxidative stress levels and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Amino-4-methoxyphenol hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At higher doses, toxic or adverse effects can occur, including oxidative damage and disruption of cellular function. These threshold effects highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
3-Amino-4-methoxyphenol hydrochloride is involved in several metabolic pathways, particularly those related to oxidative stress and metabolism. The compound interacts with enzymes such as peroxidases and catalases, influencing the levels of reactive oxygen species and metabolic intermediates. These interactions can alter metabolic flux and the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Amino-4-methoxyphenol hydrochloride is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. This transport is crucial for the compound’s localization and accumulation within specific cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of 3-Amino-4-methoxyphenol hydrochloride is essential for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s function, particularly its interactions with enzymes and other biomolecules within these compartments .
特性
IUPAC Name |
3-amino-4-methoxyphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.ClH/c1-10-7-3-2-5(9)4-6(7)8;/h2-4,9H,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIDUABWDBLOIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803611-09-7 | |
| Record name | 3-amino-4-methoxyphenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![D-[4,5,6-13C3]glucose](/img/structure/B1449633.png)




![2,4-Dichloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1449641.png)
![2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine methanesulfonate](/img/structure/B1449642.png)
![1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B1449643.png)


